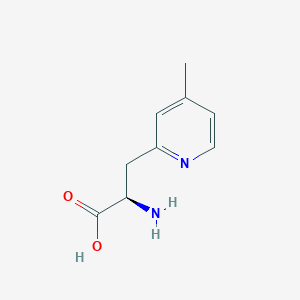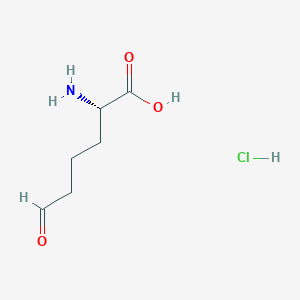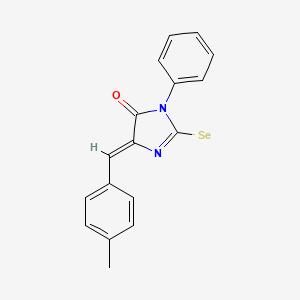
5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one: is a synthetic organic compound that belongs to the class of selenoxoimidazolidinones. This compound is characterized by the presence of a selenoxo group attached to an imidazolidinone ring, with additional phenyl and methylbenzylidene substituents. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 3-phenyl-2-selenoxoimidazolidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenoxo group can be oxidized to form selenones or other selenium-containing derivatives.
Reduction: The compound can be reduced to form selenoethers or other reduced selenium species.
Substitution: The phenyl and methylbenzylidene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products:
Oxidation: Selenones or selenoxides.
Reduction: Selenoethers or selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of selenium-containing heterocycles and other complex molecules.
Biology: Research has shown that selenium-containing compounds, including 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one, exhibit antioxidant properties and can modulate biological pathways related to oxidative stress.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to interact with biological targets involved in various diseases.
Industry: In the industrial sector, the compound may be used in the development of novel materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one involves its interaction with molecular targets and pathways related to oxidative stress and redox regulation. The selenoxo group can participate in redox reactions, modulating the activity of enzymes and other proteins involved in cellular defense mechanisms. Additionally, the compound’s structural features allow it to interact with specific receptors or enzymes, influencing various biological processes.
Comparaison Avec Des Composés Similaires
4-Methylbenzylidene camphor (4-MBC): A UV filter used in sunscreens with similar structural features but different functional groups.
2,6-Bis(4-methylbenzylidene)cyclohexanone: Another compound with a benzylidene group, used in organic synthesis.
Uniqueness: 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenoxo group, which imparts distinct redox properties and potential biological activities not found in similar compounds
Propriétés
Formule moléculaire |
C17H13N2OSe |
|---|---|
Poids moléculaire |
340.3 g/mol |
InChI |
InChI=1S/C17H13N2OSe/c1-12-7-9-13(10-8-12)11-15-16(20)19(17(21)18-15)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |
Clé InChI |
YIDVXGOHVGCPQJ-PTNGSMBKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)[Se])C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)[Se])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



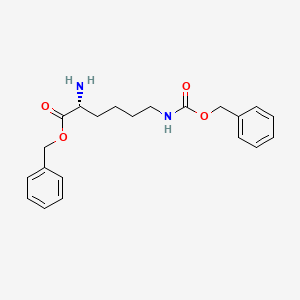
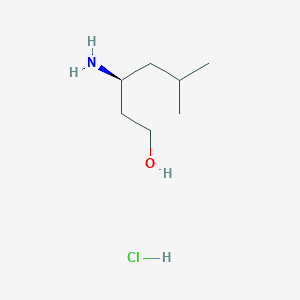
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
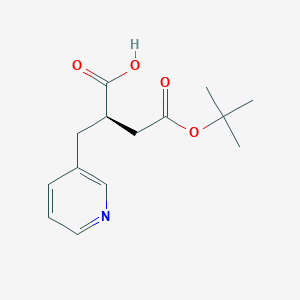

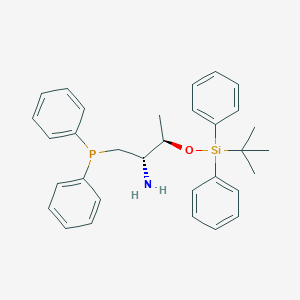
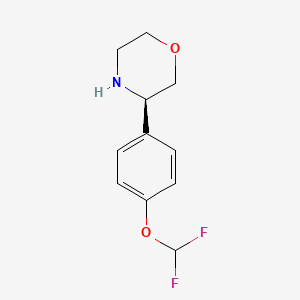
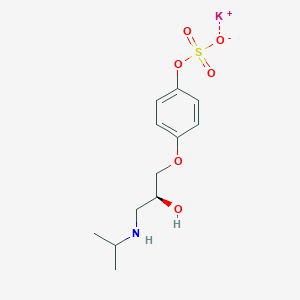
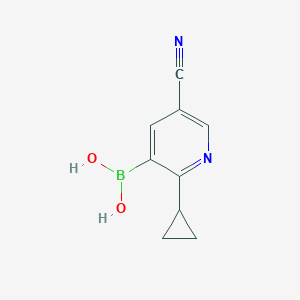
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
